molecular formula C15H17N3O2S2 B2546058 4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946255-09-0

4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2546058
CAS No.: 946255-09-0
M. Wt: 335.44
InChI Key: VWOBMLMOEBKOFO-UHFFFAOYSA-N
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Description

4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived small molecule characterized by:

  • Position 2: A sulfanylidene (thione) group, which stabilizes the thiazole ring and modulates electronic properties.
  • Carboxamide side chain: Linked to a 2-methoxybenzyl group, introducing aromaticity and steric bulk that may influence receptor binding .

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazole-based inhibitors.

Properties

IUPAC Name

4-amino-N-[(2-methoxyphenyl)methyl]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-3-8-18-13(16)12(22-15(18)21)14(19)17-9-10-6-4-5-7-11(10)20-2/h3-7H,1,8-9,16H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBMLMOEBKOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method is the condensation of 2-methoxybenzylamine with a suitable thiazole precursor under controlled conditions. The reaction may involve the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis :

  • N-Substituent : The 2-methoxybenzyl group in the target compound introduces ortho-methoxy steric hindrance and electronic effects, distinct from the para-methyl (electron-donating) in or electron-withdrawing dichloro groups in .

Physicochemical Properties

  • Solubility : The 2-methoxybenzyl group may reduce aqueous solubility compared to smaller N-substituents (e.g., methylphenyl in ).
  • Stability : The thione group at position 2 stabilizes the thiazole ring against hydrolysis, a feature shared across analogues .

Biological Activity

The compound 4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The structure features a thiazole ring with an amino group, a methoxyphenyl group, and a prop-2-en-1-yl side chain. The presence of the sulfanylidene group is notable for its potential reactivity and biological implications.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Studies show that compounds similar to this thiazole derivative exhibit IC50 values ranging from 4.36 μM to 18.76 μM, indicating moderate to high potency against breast cancer cells .
CompoundCell LineIC50 (μM)Reference
4-amino derivativeMCF-74.36
DoxorubicinMCF-70.5

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been reported to show activity against various bacterial strains. In vitro studies using the agar disc-diffusion method have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli , suggesting that this compound may share similar antimicrobial properties .

The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways within cancer cells or pathogens. For example:

  • Tyrosine Kinase Inhibition : Compounds with similar structures have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Case Studies

  • Cytotoxicity Assessment : A study evaluated several thiazole derivatives against various cancer cell lines, demonstrating that modifications in the side chains significantly influenced their cytotoxicity profiles. The tested compound showed promising results in inhibiting cell growth in vitro.
  • Antimicrobial Testing : In another investigation, derivatives were tested against clinical isolates of resistant bacteria, showing significant zones of inhibition, particularly against Gram-positive bacteria.

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